molecular formula C19H13N3O3S B12181999 (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

Cat. No.: B12181999
M. Wt: 363.4 g/mol
InChI Key: OMXPPZKIOFJPMX-WJDWOHSUSA-N
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Description

(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is a synthetic organic compound that belongs to the thiazolidinedione class. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the treatment of metabolic disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-methoxybenzaldehyde with quinoxaline-5-carbaldehyde in the presence of a thiazolidinedione derivative. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol, with a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and quinoxaline moieties.

    Reduction: Reduction reactions can target the double bond in the thiazolidinedione ring.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce dihydrothiazolidinedione derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is studied for its unique structural properties and reactivity, making it a valuable compound for synthetic and mechanistic studies.

Biology

Biologically, this compound may exhibit various activities such as anti-inflammatory, antimicrobial, and anticancer properties. Researchers investigate its potential as a lead compound for drug development.

Medicine

In medicine, thiazolidinedione derivatives are known for their role in managing diabetes by improving insulin sensitivity. This compound could be explored for similar therapeutic applications.

Industry

Industrially, the compound might be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in the context of diabetes treatment, it may activate peroxisome proliferator-activated receptors (PPARs), leading to improved insulin sensitivity and glucose metabolism. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: Another thiazolidinedione derivative used in the treatment of diabetes.

    Pioglitazone: Similar to rosiglitazone, it is used to improve insulin sensitivity.

    Troglitazone: An older thiazolidinedione with similar properties but withdrawn due to safety concerns.

Uniqueness

(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione is unique due to its specific structural features, such as the presence of both methoxyphenyl and quinoxaline moieties, which may confer distinct biological activities and reactivity compared to other thiazolidinedione derivatives.

Properties

Molecular Formula

C19H13N3O3S

Molecular Weight

363.4 g/mol

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-(quinoxalin-5-ylmethylidene)-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H13N3O3S/c1-25-14-7-5-13(6-8-14)22-18(23)16(26-19(22)24)11-12-3-2-4-15-17(12)21-10-9-20-15/h2-11H,1H3/b16-11-

InChI Key

OMXPPZKIOFJPMX-WJDWOHSUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=C4C(=CC=C3)N=CC=N4)/SC2=O

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=C4C(=CC=C3)N=CC=N4)SC2=O

Origin of Product

United States

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